molecular formula C24H23N7O4 B6587115 6-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1207047-13-9

6-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Numéro de catalogue: B6587115
Numéro CAS: 1207047-13-9
Poids moléculaire: 473.5 g/mol
Clé InChI: BUQRGNVTGKEUFB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the triazolo[4,5-d]pyrimidin-7-one family, characterized by a fused heterocyclic core integrating triazole and pyrimidine rings. The structure features a 1,2,4-oxadiazole moiety substituted at the 3-position with a 4-ethoxy-3-methoxyphenyl group, linked via a methyl bridge to the triazolo-pyrimidine scaffold. Additionally, a 3-methylbenzyl group is attached at the 3-position of the core .

Propriétés

IUPAC Name

6-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7O4/c1-4-34-18-9-8-17(11-19(18)33-3)22-26-20(35-28-22)13-30-14-25-23-21(24(30)32)27-29-31(23)12-16-7-5-6-15(2)10-16/h5-11,14H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQRGNVTGKEUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC(=C5)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 6-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibits a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a triazolo-pyrimidine core fused with an oxadiazole moiety. The synthesis typically involves multiple steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Formation of the Triazole Ring : Cyclization of hydrazine derivatives with suitable electrophiles is performed under acidic or basic conditions.
  • Final Coupling : The oxadiazole and triazole rings are coupled with phenyl groups to form the final product.

Anticancer Properties

Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant anticancer activity. For instance:

  • In vitro Studies : The compound has shown potent antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involves the induction of apoptosis and inhibition of tubulin polymerization .

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against several pathogenic bacteria:

  • Efficacy Against Bacteria : Notably effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli. The activity was comparable to standard antibiotics like gentamicin .

Enzyme Inhibition

The compound has demonstrated inhibitory effects on various enzymes:

  • Alkaline Phosphatase Inhibition : It showed significant inhibition against tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), suggesting potential applications in managing conditions associated with these enzymes .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Modulation : It may bind to enzymes or receptors involved in cancer progression and microbial resistance.
  • Cellular Pathways : The modulation of pathways related to cell cycle regulation and apoptosis has been suggested as a mechanism for its anticancer effects.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Anticancer Activity : A recent study reported that derivatives similar to this compound inhibited cell proliferation in breast cancer cell lines with IC50 values significantly lower than conventional treatments .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of similar oxadiazole derivatives against a range of pathogens, establishing a strong correlation between structural modifications and enhanced activity .

Data Tables

Biological ActivityDescriptionReference
AnticancerInhibits proliferation in MCF-7 and A549 cells
AntimicrobialEffective against S. aureus and E. coli
Enzyme InhibitionInhibits h-TNAP and h-IAP

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as:

  • Antimicrobial Agent : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
  • Anticancer Activity : Research indicates that the compound can induce apoptosis in cancer cell lines like MCF7 (breast cancer) and HCT116 (colon cancer). The cytotoxic effects are attributed to the compound's ability to intercalate with DNA and inhibit topoisomerase activity.
  • Anti-inflammatory Effects : The compound has demonstrated potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Ligand Formation : It can be utilized to create ligands for metal complexes in coordination chemistry. This application is crucial for catalysis and material science.
  • Synthesis of New Derivatives : The unique structure allows for the modification of the compound to create new derivatives with enhanced biological properties. For example, substituting different aryl groups can lead to compounds with improved efficacy against specific targets.

Case Study 1: Anticancer Activity

A study evaluated the effects of synthesized derivatives on various cancer cell lines using the MTT assay. Results indicated that certain derivatives exhibited over 70% growth inhibition in MCF7 cells compared to controls. This suggests a promising avenue for developing new anticancer therapies based on this compound's structure.

Case Study 2: Antimicrobial Testing

In antimicrobial assays using disc diffusion methods, derivatives demonstrated potent activity against multiple strains of bacteria. For instance, one derivative showed an inhibition zone of 20 mm against E. coli, indicating strong antibacterial properties that could be harnessed for therapeutic applications in infectious diseases.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues :

6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxybenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one ():

  • Substituents : 3,4-Dimethoxyphenyl (oxadiazole) and 3-methoxybenzyl (triazolo-pyrimidine).
  • Key Differences : Lacks the ethoxy group present in the target compound; instead, it has a methoxy group at both the 3- and 4-positions on the phenyl ring. This may reduce steric bulk compared to the ethoxy substituent .

6-{[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (): Substituents: 3,4-Dimethylphenyl (oxadiazole) and 4-fluorobenzyl (triazolo-pyrimidine). Key Differences: Replaces methoxy/ethoxy groups with non-polar methyl substituents and introduces a fluorine atom.

6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one ():

  • Substituents : 3,4-Dimethoxyphenyl (oxadiazole) and 3-fluorobenzyl (triazolo-pyrimidine).
  • Key Differences : Fluorine at the 3-position of the benzyl group may alter electronic properties and metabolic stability compared to the 3-methyl group in the target compound .

Table 1: Comparative Structural and Physicochemical Properties

Compound ID Oxadiazole Substituent Benzyl Substituent Molecular Formula Molecular Weight Key Features
Target Compound 4-Ethoxy-3-methoxyphenyl 3-Methylbenzyl C₂₅H₂₄N₇O₄ 510.51 g/mol Ethoxy enhances lipophilicity
Compound 3,4-Dimethoxyphenyl 3-Methoxybenzyl C₂₃H₂₁N₇O₅ 475.47 g/mol Dual methoxy groups; smaller substituent
Compound 3,4-Dimethylphenyl 4-Fluorobenzyl C₂₃H₂₀FN₇O₃ 461.45 g/mol Non-polar methyl; fluorinated benzyl
Compound 3,4-Dimethoxyphenyl 3-Fluorobenzyl C₂₂H₁₈FN₇O₄ 463.43 g/mol Fluorine at benzyl meta-position

Pharmacological and Biochemical Insights

While direct bioactivity data for the target compound are unavailable, insights from structurally related compounds suggest:

  • SAR Trends: Oxadiazole Substituents: Polar groups (e.g., methoxy, ethoxy) improve solubility but may reduce membrane permeability compared to non-polar groups (e.g., methyl) . Benzyl Group Modifications: Fluorine or methyl groups at the benzyl 3- or 4-positions influence target selectivity. For example, fluorinated benzyl groups in may enhance CNS penetration due to increased lipophilicity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.